molecular formula C12H16N2O B11239494 1,3,4,5-Tetrahydro-1,3,5-trimethyl-2H-1,5-benzodiazepin-2-one CAS No. 120337-35-1

1,3,4,5-Tetrahydro-1,3,5-trimethyl-2H-1,5-benzodiazepin-2-one

Cat. No.: B11239494
CAS No.: 120337-35-1
M. Wt: 204.27 g/mol
InChI Key: SANQWJYRNLJHJX-UHFFFAOYSA-N
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Description

1,3,5-TRIMETHYL-2,3,4,5-TETRAHYDRO-1H-1,5-BENZODIAZEPIN-2-ONE is a chemical compound known for its unique structure and properties. It belongs to the class of benzodiazepines, which are widely studied for their diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-TRIMETHYL-2,3,4,5-TETRAHYDRO-1H-1,5-BENZODIAZEPIN-2-ONE typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a substituted aniline with a suitable ketone in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

1,3,5-TRIMETHYL-2,3,4,5-TETRAHYDRO-1H-1,5-BENZODIAZEPIN-2-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1,3,5-TRIMETHYL-2,3,4,5-TETRAHYDRO-1H-1,5-BENZODIAZEPIN-2-ONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects, including anxiolytic and sedative properties.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 1,3,5-TRIMETHYL-2,3,4,5-TETRAHYDRO-1H-1,5-BENZODIAZEPIN-2-ONE involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,5-TRIMETHYL-2,3,4,5-TETRAHYDRO-1H-1,5-BENZODIAZEPIN-2-ONE is unique due to its specific structure, which imparts distinct chemical and biological properties

Properties

CAS No.

120337-35-1

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

1,3,5-trimethyl-2,3-dihydro-1,5-benzodiazepin-4-one

InChI

InChI=1S/C12H16N2O/c1-9-8-13(2)10-6-4-5-7-11(10)14(3)12(9)15/h4-7,9H,8H2,1-3H3

InChI Key

SANQWJYRNLJHJX-UHFFFAOYSA-N

Canonical SMILES

CC1CN(C2=CC=CC=C2N(C1=O)C)C

Origin of Product

United States

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